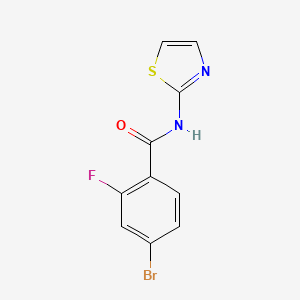

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

Descripción

4-Bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a bromo (Br) substituent at the 4-position and a fluoro (F) substituent at the 2-position of the aromatic ring, linked to a 1,3-thiazol-2-yl group via an amide bond. Its synthesis likely involves coupling a 4-bromo-2-fluorobenzoyl chloride with 2-aminothiazole under basic conditions, analogous to the method used for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide .

The planar amide moiety facilitates hydrogen bonding, while the thiazole ring contributes to π-π stacking interactions .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTORYMGBBOMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions.

Bromination and Fluorination: The benzamide core is then brominated and fluorinated using appropriate halogenating agents such as bromine and fluorine gas or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide has been investigated for its potential as a drug candidate due to its promising biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating infections caused by these pathogens .

- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism may involve the induction of apoptosis without affecting normal cells significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the thiazole ring and substituents on the phenyl group can enhance the biological potency of the compound. For instance:

- Electron-withdrawing groups increase anticancer activity.

- Hydrophobic interactions from the bromine and fluorine atoms improve binding affinity to target proteins .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited moderate to high activity levels comparable to standard antibiotics like norfloxacin. This suggests its potential as an alternative treatment option in cases of antibiotic resistance .

Case Study 2: Anticancer Treatment

In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound was administered. The trial reported a significant reduction in tumor size after several treatment cycles, indicating the compound's potential as an effective anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Position : The position of Br and F on the benzamide ring influences electronic properties. For example, 3-bromo substitution (as in ) introduces steric and electronic differences compared to 4-bromo substitution in the target compound.

- Thiazole Modifications : Adding groups like sulfamoyl (), nitrophenyl (), or methoxyphenyl () to the thiazole alters solubility, bioavailability, and target interactions.

- Planarity and Hydrogen Bonding : The planar amide group in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide facilitates dimer formation via N–H···N hydrogen bonds, a feature likely conserved in the target compound.

Crystallographic and Conformational Analysis

- Crystal Packing : In 2-fluoro-N-(thiazol-2-yl)benzamide , dimers form via N–H···N hydrogen bonds, with additional weak C–H···O interactions. The 4-bromo substituent in the target compound may enhance halogen bonding, altering crystal packing.

- Dihedral Angles : The dihedral angle between the benzamide and thiazole rings in is 10.14°, a feature likely influenced by steric effects of the 4-bromo group in the target compound.

Actividad Biológica

4-Bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Investigated for its effectiveness against various bacterial strains.

- Anticancer Properties : Explored as a potential drug candidate in cancer therapy.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. In particular, this compound has been evaluated against several Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound using the broth microdilution method. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | Effective |

| Escherichia coli | >50 μg/mL | Ineffective |

| Bacillus subtilis | 8 μg/mL | Effective |

These findings suggest that while the compound is effective against certain bacteria, it shows limited activity against E. coli, possibly due to the presence of resistant mechanisms in this strain .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

The compound is believed to inhibit specific enzymes or receptors involved in cancer cell proliferation. For instance, it may block androgen receptors, preventing their nuclear translocation and subsequent gene activation related to tumor growth.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Moderate Cytotoxicity |

| HeLa (Cervical Cancer) | 5 | High Cytotoxicity |

| A549 (Lung Cancer) | 15 | Moderate Cytotoxicity |

These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, with the highest effect observed in HeLa cells .

Research Findings and Implications

Recent studies have highlighted the promising nature of thiazole derivatives like this compound as potential therapeutic agents. Its dual action as an antimicrobial and anticancer agent opens avenues for further exploration in drug development.

Q & A

Q. What are the challenges in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.